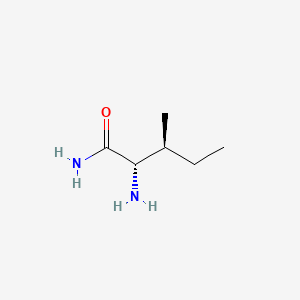

(2S,3S)-2-amino-3-methylpentanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAMFKGXSUOWBV-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316804 | |

| Record name | L-Isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14445-54-6 | |

| Record name | L-Isoleucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14445-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoleucinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014445546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanamide, 2-amino-3-methyl-, (2S,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoleucinamide, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD38YOR1EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2s,3s 2 Amino 3 Methylpentanamide

Asymmetric Synthesis Routes

The controlled synthesis of (2S,3S)-2-amino-3-methylpentanamide with its specific stereochemistry is paramount for its application in stereoselective processes. Methodologies for its asymmetric synthesis primarily rely on the use of chiral precursors and the strategic control of stereochemistry during the amidation reaction.

Chiral Precursor Utilization

The most direct and common approach to synthesizing this compound is through the use of the naturally occurring chiral amino acid, L-isoleucine, which possesses the desired (2S,3S) configuration. This method falls under the "chiral pool" synthesis strategy, where readily available enantiomerically pure natural products serve as starting materials.

The synthesis typically begins with the protection of the amino group of L-isoleucine, often with a tert-butyloxycarbonyl (Boc) group, to prevent its interference in subsequent reactions. The carboxylic acid moiety of the N-Boc-L-isoleucine is then activated to facilitate amide bond formation. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a coupling additive like hydroxybenzotriazole (B1436442) (HOBt). researchgate.net The use of HOBt is crucial as it helps to minimize the risk of epimerization at the α-carbon, thereby preserving the stereochemical integrity of the starting material, and to enhance the reaction yield. researchgate.net The activated carboxylic acid is then reacted with an appropriate amine to form the corresponding amide. Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired this compound. researchgate.net

A variety of amines can be utilized in this process, leading to a range of N-substituted this compound derivatives. For instance, reaction with aromatic amines has been successfully employed. researchgate.net

Stereocontrol Strategies in Amidation Reactions

Maintaining stereochemical integrity during the amidation of L-isoleucine derivatives is a critical aspect of synthesizing this compound. The potential for racemization at the α-carbon (the C2 position) is a significant challenge that must be addressed.

The choice of coupling reagents plays a pivotal role in preventing epimerization. Reagents like DCC, when used in conjunction with additives such as HOBt, are effective in suppressing racemization by forming an active ester that is less prone to enolization. researchgate.net More contemporary, racemization-free coupling reagents have also been developed and are increasingly employed in peptide and amide synthesis. rsc.org These advanced reagents offer a greener and more efficient alternative for the asymmetric synthesis of chiral amides. rsc.org

Another strategy to ensure high stereoselectivity is the use of enzymatic methods. Nitrile hydratase and amidase enzymes from microorganisms like Rhodococcus erythropolis have demonstrated high enantioselectivity in the synthesis of chiral amides. nih.gov These biocatalytic approaches can transform racemic starting materials into enantiomerically pure products under mild reaction conditions. nih.gov

Derivatization Approaches for Novel Compounds

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse array of novel compounds with potentially interesting properties and applications.

Modifications at the Amide Nitrogen

The nitrogen atom of the primary amide in this compound can be a site for further functionalization, although this is less common than modifications at the amino or carboxyl groups. N-alkylation of primary amides is generally challenging. psu.edu However, derivatization is often achieved by starting with a substituted amine during the initial amidation of the protected L-isoleucine. For instance, using diethylamine (B46881) in the amidation step would yield N,N-diethyl-2-amino-3-methylpentanamide. chemicalbook.com

Functionalization of the Amino and Carboxyl Groups

The amino and carboxyl groups of the parent amino acid, L-isoleucine, are the most common sites for derivatization, which are then carried through to the final amide product.

The primary amino group can be readily functionalized through various reactions. For example, it can be acylated by reacting the deprotected this compound with acyl chlorides or anhydrides. This leads to the formation of N-acyl derivatives. researchgate.net Reductive alkylation is another method to introduce alkyl groups at the amino position. nih.gov

The carboxyl group of the parent L-isoleucine is the site of the initial amidation reaction. By varying the amine component in this reaction, a wide library of amide derivatives can be synthesized. nih.gov For example, reacting N-Boc-L-isoleucine with different amines (e.g., aromatic amines) in the presence of coupling agents produces a variety of N-substituted amides. researchgate.net Subsequent deprotection of the Boc group yields the corresponding primary amine derivatives. researchgate.net

Synthesis of C2-Symmetric Chiral Tetraamide Compounds

A notable application of this compound derivatives is in the synthesis of C2-symmetric chiral tetraamide compounds. These molecules are of interest for their potential applications in molecular recognition and enantioselective catalysis. researchgate.net

The synthesis of these tetraamides typically involves a multi-step process. researchgate.netresearchgate.net First, N-Boc-L-isoleucine is reacted with a suitable amine to form the corresponding amide. researchgate.net After the removal of the Boc protecting group, the resulting chiral amine is then reacted with a diacyl chloride, such as isophthaloyl chloride or oxalyl chloride, in a 2:1 molar ratio. researchgate.netresearchgate.net This reaction, conducted under an inert atmosphere and often at low temperatures, leads to the formation of the C2-symmetric tetraamide. researchgate.net The structure of these complex molecules is confirmed using spectroscopic techniques like NMR and FTIR. researchgate.net These tetraamide compounds have shown promise as receptors for the enantiomeric recognition of amino acid esters and other chiral molecules. researchgate.net

Data Table

| Reaction Step | Reagents and Conditions | Product | Yield | Reference |

| N-Boc Protection of L-Isoleucine | Di-tert-butyl dicarbonate (B1257347) | N-Boc-L-isoleucine | High | researchgate.net |

| Amidation with Aromatic Amines | N-Boc-L-isoleucine, Ar-NH2, HOBt, DCC, CHCl3, RT | N-Boc-(2S,3S)-2-amino-3-methyl-N-arylpentanamide | Good | researchgate.net |

| Boc Deprotection | TFA | (2S,3S)-2-amino-3-methyl-N-arylpentanamide | High | researchgate.net |

| Synthesis of C2-Symmetric Tetraamide | This compound derivative, Isophthaloyl chloride, THF, 0 °C to RT | C2-Symmetric Chiral Tetraamide | Quantitative | researchgate.net |

Protective Group Chemistry in Synthetic Pathways

The synthesis of amino acid amides such as this compound, a derivative of L-isoleucine, necessitates a sophisticated approach to protect reactive functional groups. medchemexpress.comresearchgate.net The presence of both a nucleophilic amino group and a carboxylic acid that can be activated makes selective reactions challenging. Protective group chemistry provides a crucial solution by temporarily masking one functional group to allow the desired transformation of another. masterorganicchemistry.com

Commonly employed amino-protecting groups in syntheses relevant to this compound include the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. masterorganicchemistry.comlibretexts.org The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate and is cleaved under acidic conditions, often using trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org A common synthetic pathway can begin with N-Boc protected L-isoleucine. evitachem.com The Fmoc group, introduced via 9-fluorenylmethyloxycarbonyl chloride, offers the advantage of being base-labile, commonly removed with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). libretexts.org This orthogonal deprotection strategy is fundamental in complex syntheses, allowing for the selective removal of one protecting group while others remain intact. masterorganicchemistry.com

For the carboxyl end, protection is often achieved by conversion to an ester, such as a methyl or benzyl (B1604629) ester, which can be removed by hydrolysis with aqueous base. libretexts.org

Table 1: Comparison of Common Amino-Protecting Groups

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate | Strong acid (e.g., Trifluoroacetic Acid) | Stable to catalytic hydrogenation and mild base. |

| Fmoc (9-fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂- | 9-fluorenylmethyloxycarbonyl chloride | Mild base (e.g., 20% Piperidine in DMF) | Acid-stable; allows for orthogonal protection strategies. |

Catalytic Methods in Reaction Optimization

Catalysis plays a pivotal role in optimizing the synthesis of chiral molecules like this compound, enhancing reaction rates, yields, and stereoselectivity. evitachem.com Asymmetric synthesis often relies on chiral catalysts to ensure the formation of the desired stereoisomer with high enantiomeric purity. evitachem.com

One notable catalytic approach involves the use of transition metal complexes. For instance, in the synthesis of related amino acid derivatives, chiral Ni(II) complexes of glycine (B1666218) Schiff bases have been used to direct Michael addition reactions. researchgate.net This method was successfully applied to the asymmetric synthesis of (2S,3S)-3-Me-glutamine, a key component of certain marine peptides. The nickel complex acts as a chiral template, controlling the stereochemical outcome of the C-C bond formation. researchgate.net

Furthermore, catalytic hydrogenation is a widely used technique. While not directly forming the amide, it is crucial in related synthetic sequences, for example, in the removal of benzyl-type protecting groups or the reduction of other functional groups within a precursor molecule. libretexts.org

In some synthetic routes for related amino compounds, other types of catalysts are employed. For example, sulfamate (B1201201) catalysts have been utilized in Hofmann degradation reactions. google.com While industrial-scale production of this compound might employ enzymatic or other catalytic methods, the principles remain focused on achieving high efficiency and stereocontrol. The use of flow microreactor systems, for instance, can enhance reaction efficiency and yield while minimizing waste, representing a process optimization rather than a direct catalytic step on the molecule itself. evitachem.com

Table 2: Examples of Catalytic Methods in Amino Acid Derivative Synthesis

| Catalytic Method | Catalyst Example | Reaction Type | Purpose | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | Chiral Ni(II) complex of Glycine Schiff base | Michael Addition | Asymmetric C-C bond formation, stereocontrol | researchgate.net |

| Grignard Reaction | Ethylmagnesium chloride | Nucleophilic Addition | Introduction of a second asymmetric carbon atom | google.com |

| Hofmann Degradation | Sulfamic acid sodium salt | Rearrangement | Conversion of an amide to an amine | google.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2S,3S)-3-Me-glutamine |

| 9-fluorenylmethyloxycarbonyl chloride |

| Alanine |

| Benzyl alcohol |

| Di-tert-butyl dicarbonate |

| Dimethylformamide |

| Ethylmagnesium chloride |

| Glycine |

| L-isoleucine |

| Leucine |

| Methanol |

| Piperidine |

| Sulfamic acid sodium salt |

Role As a Chiral Building Block in Advanced Organic Synthesis

Applications in Peptide Synthesis and Design

As a derivative of a proteinogenic amino acid, (2S,3S)-2-amino-3-methylpentanamide and its parent acid, L-isoleucine, are central to the design and synthesis of peptides and their mimetics. medchemexpress.com The amide functional group plays a crucial role in the structure and function of numerous pharmaceuticals and bioactive natural products. nih.gov

The incorporation of modified amino acids into peptide sequences is a key strategy for developing bioactive peptides and peptidomimetics with enhanced stability and efficacy. researchgate.netnih.gov Modifying the C-terminal carboxylic acid to a primary amide, as in this compound, is a common tactic to increase resistance to degradation by carboxypeptidases, thereby extending the peptide's half-life. researchgate.net

The design of peptidomimetics often involves introducing non-natural amino acids or constrained residues to control the peptide's conformation, which is critical for its interaction with biological targets like receptors or enzymes. researchgate.netmdpi.com For instance, the cytotoxic marine peptides callipeltin O and Q contain a unique (2S,3S)-3-Me-glutamine residue, demonstrating the importance of specific stereoisomers of modified amino acids for biological activity. researchgate.net Similarly, this compound can be incorporated into peptide chains to probe structure-activity relationships or to create novel therapeutic agents. The basic amino acids lysine (B10760008) and arginine are frequently found in antimicrobial peptides, where they facilitate interaction with bacterial membranes. mdpi.com

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for the chemical synthesis of peptides. nih.govejbiotechnology.info In the widely used Fmoc/tBu strategy, the N-terminus of the growing peptide chain is temporarily protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected with acid-labile groups like tert-butyl (t-Bu). nih.govnih.gov

To incorporate L-isoleucine amide into a peptide sequence using SPPS, it would first be protected at its N-terminus, for example, as Fmoc-(2S,3S)-2-amino-3-methylpentanamide. The synthesis proceeds through a repeated cycle of deprotection and coupling steps performed on an insoluble polymer resin. nih.govcsic.es

Table 1: Key Steps in an Fmoc-SPPS Coupling Cycle

| Step | Action | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Deprotection | Removal of the Fmoc group from the resin-bound amino acid or peptide. | 20% piperidine (B6355638) in DMF. ejbiotechnology.info | To expose a free primary or secondary amine for the next coupling reaction. |

| 2. Washing | Rinsing the resin. | DMF, DCM, IPA. ejbiotechnology.info | To remove excess reagents and by-products from the deprotection step. |

| 3. Coupling | Addition of the next N-Fmoc-protected amino acid to the newly exposed amine. | A coupling agent (e.g., DIC, HBTU, HCTU) and an additive (e.g., OxymaPure). ejbiotechnology.infonih.gov | To form a new peptide bond. |

| 4. Washing | Rinsing the resin. | DMF, DCM. ejbiotechnology.info | To remove unreacted amino acid and coupling reagents. |

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). nih.govnih.gov

Prior to the dominance of SPPS, peptides were constructed using liquid-phase (or solution-phase) peptide synthesis (LPPS). masterorganicchemistry.com This classical method involves a series of coupling and deprotection steps carried out in solution. Unlike SPPS, the peptide intermediates must be isolated and purified after each step, making the process more time-consuming. nih.gov

In a typical solution-phase strategy, this compound could be coupled with an N-protected amino acid using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.commasterorganicchemistry.com The resulting protected dipeptide would then be purified before proceeding to the next deprotection and coupling cycle. While less common for long peptides, solution-phase synthesis remains valuable for the large-scale production of short peptides and for the synthesis of protected peptide fragments that can be joined together in a process known as fragment condensation. peptide.com

Conjugating amino acids to other molecules, particularly natural products, is a powerful strategy to enhance their physicochemical properties, such as solubility and bioavailability, or to modulate their biological activity. nih.govmdpi.com This approach often involves forming a stable amide bond between the amino acid and the target molecule. nih.gov

For example, researchers have synthesized conjugates of natural compounds like piperine, ferulic acid, and glycyrrhizic acid with various amino acid esters. nih.govmdpi.comnih.gov In this context, this compound could be used as the amine component in a coupling reaction with a carboxylic acid-containing molecule. Conversely, its parent amino acid, L-isoleucine, can be activated at its carboxyl group and conjugated to an amine-containing molecule. nih.govnih.gov These modifications can lead to derivatives with significantly improved cytotoxic activity against cancer cell lines or other desired therapeutic effects. nih.gov

Contribution to the Synthesis of Complex Natural Products

Chiral building blocks derived from the pool of naturally occurring amino acids are invaluable starting materials for the enantioselective synthesis of complex natural products. numberanalytics.comnih.gov The defined stereochemistry of these building blocks allows chemists to construct intricate molecular architectures with high stereocontrol. elsevierpure.com

This compound provides two fixed chiral centers, (2S) and (3S), which can be carried through a synthetic sequence to establish the stereochemistry of the final product. Amide functionalities are prevalent in a wide array of natural products and serve as key intermediates in their synthesis. numberanalytics.com The use of amino acid-derived building blocks is a cornerstone of strategies for synthesizing sp3-rich, complex scaffolds that mimic natural products, often leading to compounds with favorable drug-like properties. nih.gov

Development of Low-Molecular Weight Organogelators

Low-molecular-weight organogelators (LMWGs) are small molecules (<3000 Da) that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. mdpi.comresearchgate.net Amino acid derivatives are a prominent class of LMWGs, with their ability to form gels being highly dependent on non-covalent interactions such as hydrogen bonding and van der Waals forces. mdpi.comscispace.com

Derivatives of L-isoleucine have been successfully employed as LMWGs. The synthesis typically involves attaching a long alkyl chain to the amino acid's N-terminus, creating an amphiphilic molecule. For instance, N-dodecanoyl and palmitoylated amino acids, including those based on L-isoleucine, have demonstrated the ability to gelate a variety of organic solvents and even ionic liquids. mdpi.comscispace.com The self-assembly process leads to the formation of supramolecular structures like nanofibers or ribbons, which entangle to immobilize the solvent. scispace.com The specific stereochemistry of the amino acid is often crucial for efficient gelation. mdpi.com These amino acid-based gels have potential applications as matrices for drug delivery, scaffolds for tissue engineering, and materials for pollutant absorption. mdpi.comresearchgate.net

Table 2: Examples of Amino Acid-Based Low-Molecular-Weight Gelators

| Gelator | Solvent Gelled | Key Interactions |

|---|---|---|

| N-dodecanoyl-L-isoleucine | Heptane/tBuOMe | Hydrogen bonding, van der Waals forces. mdpi.com |

| Palmitoyl-L-isoleucine | Imidazolium-based Ionic Liquids | Hydrogen bonding, hydrophobic interactions. scispace.com |

| Mono-urea serine derivatives | Water | Hydrogen bonding, self-assembly. nih.gov |

Biochemical Investigations and Enzymatic Interactions of 2s,3s 2 Amino 3 Methylpentanamide

Studies in Amino Acid Metabolism

Direct metabolic studies detailing the fate of (2S,3S)-2-amino-3-methylpentanamide are not extensively documented. In general, the metabolism of amino acids involves processes such as transamination and deamination, where the amino group is removed, and the remaining carbon skeleton is utilized for various metabolic purposes. acs.org These carbon skeletons can be channeled into energy generation, glucose synthesis, or the formation of fatty acids and ketone bodies. acs.org

The metabolism of the parent amino acid, L-isoleucine, is well-characterized. It is a ketogenic and glucogenic amino acid, meaning its breakdown yields both acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle for energy production or be used as precursors for ketone bodies and glucose, respectively. youtube.com It is plausible that this compound, if taken up by an organism, would first be hydrolyzed by an amidase enzyme to yield L-isoleucine and ammonia (B1221849). This L-isoleucine would then enter its established metabolic pathway. However, specific studies confirming this pathway for the amide derivative are lacking.

Recent research has highlighted the distinct metabolic effects of individual branched-chain amino acids, with isoleucine playing a key role in regulating metabolic health. nih.govwisc.edu For instance, restricting dietary isoleucine has been shown to improve glucose homeostasis and increase energy expenditure in mouse models. nih.govwisc.edu

| Metabolic Fate of Amino Acid Carbon Skeletons | Description |

| Energy Generation | Keto acids derived from amino acids can be oxidized to produce ATP. |

| Gluconeogenesis | Carbon skeletons can be converted into glucose. |

| Ketogenesis/Lipogenesis | Can be used for the synthesis of ketone bodies or fatty acids. |

| Non-essential Amino Acid Synthesis | Used in the production of other amino acids as needed by the cell. acs.org |

Modulation of Enzymatic Activity

Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. They are crucial in various physiological processes, including protein degradation, peptide metabolism, and antigen presentation. While there is extensive research on various aminopeptidase (B13392206) inhibitors, specific studies investigating the inhibitory activity of this compound are not found in the current body of scientific literature.

The C-terminal amidation of peptides is a known modification that can significantly increase their metabolic stability by making them resistant to degradation by certain peptidases. lifetein.com This suggests that the amide group in this compound could influence its interaction with enzymes compared to L-isoleucine. However, without direct enzymatic assays, its potential as an aminopeptidase inhibitor remains speculative. Research on other amino acid derivatives, such as phosphonates and hydroxamic acids, has yielded potent aminopeptidase inhibitors, indicating that modification of the amino acid structure is a viable strategy for developing such compounds.

There is a lack of specific research on the interactions of this compound with other enzyme systems. It is conceivable that this compound could serve as a substrate or inhibitor for enzymes that recognize L-isoleucine or other small peptides. For example, nitrile hydratase from certain bacterial strains has been shown to act on related compounds, such as 2-amino-2,3-dimethylbutyronitrile, to produce the corresponding amide. researchgate.net This indicates that enzymes capable of processing similar structures exist in nature, although their activity on this compound has not been reported.

Research on its Role in Protein Biosynthesis (as an L-Isoleucine derivative)

Protein synthesis is a fundamental cellular process where ribosomes translate messenger RNA (mRNA) into polypeptide chains. This process requires aminoacyl-tRNA synthetases to attach the correct amino acids to their corresponding transfer RNAs (tRNAs).

As a derivative of L-isoleucine, this compound is not directly incorporated into proteins during standard ribosomal protein synthesis. The genetic code specifies the incorporation of the 20 proteinogenic amino acids, including L-isoleucine. youtube.comyoutube.com For L-isoleucine to be used in protein synthesis, it must be activated by isoleucyl-tRNA synthetase (IleRS) and attached to its cognate tRNA.

It is highly unlikely that this compound would be a substrate for IleRS due to the modification of the carboxyl group to an amide. However, there are instances of amino acid derivatives being mistakenly incorporated into proteins. For example, a study found that under certain conditions in E. coli, a methylated isoleucine derivative, beta-methylnorleucine, could be biosynthesized and incorporated into a recombinant protein. nih.gov This occurred through the action of enzymes with broad substrate specificities. nih.gov There is no evidence to suggest a similar phenomenon occurs with this compound.

Advanced Analytical Characterization Techniques for 2s,3s 2 Amino 3 Methylpentanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (2S,3S)-2-amino-3-methylpentanamide in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and identify the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, specific signals corresponding to the amide protons (-CONH₂), the alpha-amino protons (-NH₂), the alpha-proton (-CH), and the various protons of the sec-butyl side chain are expected. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, are crucial for confirming the connectivity of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbon of the amide group, which typically appears significantly downfield (around 160-180 ppm), the alpha-carbon bonded to the amino group, and the carbons of the methyl and ethyl groups in the side chain. rsc.org The chemical shifts are sensitive to the local electronic structure, providing definitive evidence for the carbon skeleton. mdpi.commdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish definitive correlations between protons and carbons, confirming the complete structural assignment. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values are based on typical ranges for amino acid amides and related structures. Actual values may vary depending on the solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | - | 175-180 |

| α-Carbon (CH) | 3.2-3.5 | Doublet | 58-62 |

| β-Carbon (CH) | 1.7-2.0 | Multiplet | 36-40 |

| γ-Carbon (CH₂) | 1.1-1.5 | Multiplet | 24-28 |

| γ-Methyl (CH₃) | 0.8-1.0 | Doublet | 15-18 |

| δ-Methyl (CH₃) | 0.8-1.0 | Triplet | 10-13 |

| Amide (NH₂) | 7.0-8.0 | Broad Singlets (2H) | - |

| Amino (NH₂) | 1.5-3.0 | Broad Singlet (2H) | - |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for separating the compound from complex mixtures and identifying its stereoisomers. researchgate.netnih.gov

The mass spectrum would show a prominent molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (C₆H₁₄N₂O, Monoisotopic Mass: 130.1106 g/mol ). epa.gov High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, confirming the elemental composition.

Analysis of the fragmentation pattern in MS/MS experiments provides further structural verification. Plausible fragmentation pathways for the protonated molecule would include the loss of ammonia (B1221849) (NH₃) from the amide or amino group, and cleavage of the C-C bonds in the side chain, leading to characteristic daughter ions.

Chromatographic Methods for Purity and Separation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for assessing the chemical and stereochemical purity of this compound.

Reversed-Phase HPLC/UPLC: This is the standard method for determining chemical purity. Using a nonpolar stationary phase (like C18) and a polar mobile phase, impurities with different polarities can be effectively separated from the main compound. nih.gov The area of the peak corresponding to the compound relative to the total area of all peaks provides a quantitative measure of its purity.

Chiral Chromatography: Since this compound has two chiral centers, it can exist as four different stereoisomers. Separating these isomers is crucial and is typically achieved by two main approaches:

Direct Separation: This involves using a chiral stationary phase (CSP) in the HPLC or UPLC column. The CSP interacts differently with each stereoisomer, leading to different retention times and enabling their separation and quantification. mdpi.com

Indirect Separation: This method involves derivatizing the mixture of stereoisomers with a pure chiral derivatizing agent. nih.govresearchgate.net This reaction creates diastereomers that have different physical properties and can be separated on a standard achiral column. researchgate.net For instance, reacting the amino group with a reagent like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) allows for the separation of isoleucine stereoisomers via LC-MS. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, IR) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. thermofisher.com

For this compound, the IR spectrum would display characteristic absorption bands confirming its structure. Key features include:

N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups will show characteristic stretching vibrations, typically in the 3400-3100 cm⁻¹ region. core.ac.uk

C=O Stretching (Amide I band): A strong, sharp absorption peak around 1680-1630 cm⁻¹ is a definitive indicator of the amide carbonyl group. nih.gov

N-H Bending (Amide II band): This band, appearing around 1640-1550 cm⁻¹, arises from the N-H bending of the amide group. nih.gov

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range correspond to the stretching of C-H bonds in the alkyl side chain.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine & Amide (N-H) | Stretching | 3400 - 3100 | Medium-Strong |

| Alkyl (C-H) | Stretching | 3000 - 2850 | Medium-Strong |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1630 | Strong |

| Amide (N-H) | Bending (Amide II) | 1640 - 1550 | Medium |

| Alkyl (C-H) | Bending | 1470 - 1350 | Medium |

X-ray Crystallography for Solid-State Structure and Polymorphism

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govpan.pl

For this compound, a crystal structure would confirm the (2S,3S) stereochemistry and reveal detailed information about its conformation and intermolecular interactions, such as hydrogen bonding. The amino and amide groups are capable of forming extensive hydrogen bond networks, which dictate the crystal packing. researchgate.net

Furthermore, amino acids and their derivatives are known to exhibit polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net X-ray crystallography is the primary method for identifying and characterizing these different polymorphs. Analysis of the crystal structure of the parent amino acid, L-isoleucine, reveals that molecules are linked by N—H···O hydrogen bonds, forming layers, with the hydrophobic side chains protruding from these layers. researchgate.net A similar packing arrangement would be anticipated for its amide derivative.

Computational Chemistry and Molecular Modeling of 2s,3s 2 Amino 3 Methylpentanamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity

A typical QM study on this molecule would involve the use of methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock). These calculations would be employed to determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, QM methods can elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule.

Additionally, electrostatic potential maps could be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. While no specific data tables for (2S,3S)-2-amino-3-methylpentanamide are published, the following table illustrates the type of data that would be generated from such a study.

Hypothetical Data from Quantum Mechanical Calculations

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | [Value] Hartrees | DFT/B3LYP/6-31G* |

| HOMO Energy | [Value] eV | DFT/B3LYP/6-31G* |

| LUMO Energy | [Value] eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | [Value] eV | DFT/B3LYP/6-31G* |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

Conformational analysis of this compound would involve systematically rotating the rotatable bonds to identify low-energy conformations. This process helps in understanding the preferred spatial arrangement of the atoms and functional groups.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and molecules over a period of time, taking into account the forces between them. youtube.com An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and then calculating the trajectory of each atom based on a force field. youtube.com These simulations can reveal how the molecule behaves in a solution, including its conformational changes and interactions with the solvent.

While specific MD studies on this compound are not found in the literature, studies on the closely related amino acid, L-isoleucine, have been conducted. For instance, MD simulations have been used to study the release of isoleucine from protein binding sites and to investigate the enantiomeric separation of isoleucine using cyclodextrins. nih.govmdpi.com These studies highlight the utility of MD in understanding molecular interactions and dynamics. nih.govmdpi.com A study on the separation of isoleucine enantiomers by β–cyclodextrin using molecular mechanics and dynamics simulations showed that the L-isoleucine enantiomer is the first to be eluted in various solvents. mdpi.com

Illustrative Data from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Typical Output |

|---|---|---|

| RMSD | Root Mean Square Deviation of atomic positions over time, indicating conformational stability. | Plot of RMSD vs. Time |

| RMSF | Root Mean Square Fluctuation of individual atoms, highlighting flexible regions of the molecule. | Plot of RMSF vs. Residue/Atom Index |

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mjpms.in This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. mjpms.in

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

There are no specific molecular docking studies published for this compound in the available literature. However, the general methodology is well-established. For example, a study on new antidiabetic amino acid esters utilized molecular docking to predict their interaction with α-amylase. mjpms.in In such a study involving this compound, researchers would select a relevant biological target and use docking software to predict the binding mode and affinity. The results would typically include the predicted binding energy and a visualization of the interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site residues.

Example of a Data Table from a Hypothetical Docking Study

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

|---|

Emerging Research Directions and Future Prospects for 2s,3s 2 Amino 3 Methylpentanamide in Chemical Biology and Materials Science

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry investigates the assembly of molecules into larger, organized structures through non-covalent interactions. While the self-assembly of peptides and amino acid derivatives is a vibrant area of research, there is a lack of specific studies detailing the supramolecular behavior of (2S,3S)-2-amino-3-methylpentanamide. The inherent chirality and the presence of hydrogen-bonding donors (amine and amide groups) and acceptors (carbonyl group) in its structure suggest a potential for forming ordered assemblies. However, without experimental data, any discussion on its capacity to form specific supramolecular structures such as nanotubes, vesicles, or gels remains speculative.

Applications in Biosensors and Sensing Platforms

Biosensors are analytical devices that combine a biological component with a physicochemical detector. Amino acids and their derivatives can be utilized as recognition elements in biosensors. Nevertheless, there are no published reports on the development of biosensors that specifically employ this compound as a key component for the detection of any analyte. Research in this area is active for other amino acids and peptides, but has not yet extended to this particular compound.

Integration into Novel Biomaterials

Biomaterials based on amino acids and peptides are of great interest for applications in tissue engineering, drug delivery, and regenerative medicine due to their biocompatibility and biodegradability. The structural features of this compound could theoretically lend themselves to the creation of hydrogels or other biocompatible materials. However, the scientific literature does not currently contain research on the polymerization or incorporation of this specific amide into biomaterial scaffolds or matrices.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,3S)-2-amino-3-methylpentanamide with high stereochemical purity?

- Methodology : Solid-phase peptide synthesis (SPPS) or chiral resolution techniques are commonly employed. For SPPS, Fmoc/t-Bu protection strategies can preserve stereochemistry during coupling reactions. Chiral auxiliaries (e.g., Evans oxazolidinones) may be used to control the (2S,3S) configuration. Post-synthesis purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) ensures enantiomeric excess >98% .

- Key Considerations : Monitor reaction progress with TLC or LC-MS to detect racemization. Use polar solvents (e.g., DMF) to minimize steric hindrance during amide bond formation.

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : - and -NMR to confirm stereochemistry (e.g., coupling constants for vicinal protons) and methyl group positioning .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z for : 130.11).

- X-ray Crystallography : For absolute configuration validation, if single crystals are obtainable .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodology : Store lyophilized powder in airtight, light-resistant containers at -20°C. For short-term use, dissolve in dry DMSO or ethanol (1–10 mM) and store at 4°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation via HPLC .

- Key Risks : Hydrolysis of the amide group in aqueous buffers (pH <3 or >10) or prolonged exposure to moisture .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition studies?

- Methodology : Compare the (2S,3S) isomer with its enantiomers using kinetic assays (e.g., IC determination against serine proteases). Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity differences due to methyl group orientation .

- Case Study : In a 2024 study, the (2S,3S) isomer showed 10-fold higher inhibition of trypsin-like proteases than the (2R,3R) form due to optimal hydrophobic pocket interactions .

Q. What strategies are effective for resolving contradictory data in bioactivity assays involving this compound?

- Methodology :

- Purity Verification : Re-analyze compound purity via HPLC and confirm absence of degradation products.

- Assay Optimization : Test activity under varying pH, temperature, and ionic strength to identify confounding factors.

- Orthogonal Assays : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to cross-validate binding affinities .

- Example : A 2023 study attributed false-positive inhibition results to trace metal contaminants in buffer solutions; chelating agents (e.g., EDTA) resolved the discrepancy .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex biological matrices?

- Methodology :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates.

- Chromatography : Reverse-phase HPLC with a C8 column (mobile phase: 0.1% formic acid in acetonitrile/water) paired with tandem MS detection (MRM mode) for sensitivity down to 1 ng/mL .

- Validation : Assess linearity (R >0.99), precision (RSD <15%), and recovery (>85%) per ICH guidelines .

Q. What are the implications of this compound’s solubility profile for in vivo pharmacokinetic studies?

- Methodology :

- Solubility Screening : Use shake-flask method in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and lipid-based vehicles.

- Pharmacokinetic Modeling : Administer via IV (saline) and oral (PEG-400) routes in rodent models. Monitor plasma concentrations using LC-MS/MS to calculate bioavailability .

- Key Finding : Low aqueous solubility (2.1 mg/mL at pH 7.4) necessitates formulation with cyclodextrins or liposomes to enhance absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.